

# Application Notes and Protocols: Preparation and Characterization of IR-825 Loaded PLGA Nanoparticles

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## Compound of Interest

Compound Name: IR-825

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This document provides a detailed guide for the preparation and characterization of **IR-825** loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, owing to the near-infrared (NIR) absorbing properties of **IR-825** and the biocompatible and biodegradable nature of PLGA.

## Physicochemical Properties of IR-825 Loaded PLGA Nanoparticles

The following table summarizes typical physicochemical properties of **IR-825** loaded PLGA nanoparticles prepared using the emulsion-solvent evaporation method. The data presented is a representative summary based on literature values for similar near-infrared dye-loaded PLGA nanoparticles, such as IR-820, which shares structural and functional similarities with **IR-825**.<sup>[1]</sup>

Parameter	Typical Value	Method of Analysis
Particle Size (Hydrodynamic Diameter)	100 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-10 to -30 mV	Electrophoretic Light Scattering (ELS)
Drug Loading Content (DLC %)	1 - 5% (w/w)	UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %)	> 70%	UV-Vis Spectroscopy / HPLC

## Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

### Preparation of IR-825 Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes the formulation of **IR-825** loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.55-0.75 dL/g)
- **IR-825** dye
- Dichloromethane (DCM) or Ethyl Acetate (EA)
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
- Deionized water

- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

#### Procedure:

- Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of **IR-825** in 2 mL of dichloromethane.
- Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.
- Emulsification: Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-3 minutes at 40% amplitude. This will form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the organic solvent using a rotary evaporator at reduced pressure and a temperature of approximately 35-40°C for 1-2 hours.
- Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated **IR-825**.
- Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.

## Characterization of Nanoparticles

### 2.1 Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
- Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 indicates a monodisperse population.

## 2.2 Zeta Potential Measurement:

- Dilute the nanoparticle suspension in 10 mM NaCl solution.
- Measure the electrophoretic mobility using an Electrophoretic Light Scattering (ELS) instrument to determine the zeta potential.

## 2.3 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

- Quantification of Total Drug: Accurately weigh a known amount of lyophilized **IR-825** loaded PLGA nanoparticles. Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.
- Quantification of Free Drug: Centrifuge the nanoparticle suspension after preparation and collect the supernatant.
- Analysis: Measure the concentration of **IR-825** in the solution from step 1 (total drug) and step 2 (free drug) using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) at the maximum absorbance wavelength of **IR-825** (around 820 nm).
- Calculations:
  - Drug Loading Content (DLC %):  $(\text{Mass of drug in nanoparticles} / \text{Mass of nanoparticles}) \times 100\%$
  - Encapsulation Efficiency (EE %):  $(\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100\%$

## In Vitro Drug Release Study

This protocol assesses the release profile of **IR-825** from the PLGA nanoparticles over time.

Materials:

- **IR-825** loaded PLGA nanoparticles
- Phosphate-buffered saline (PBS, pH 7.4)
- Dialysis membrane (e.g., MWCO 10 kDa)
- Shaking incubator or water bath

Procedure:

- Disperse a known amount of **IR-825** loaded PLGA nanoparticles in 1 mL of PBS.
- Transfer the nanoparticle suspension into a dialysis bag and seal it.
- Immerse the dialysis bag in a container with 50 mL of PBS at 37°C with gentle shaking.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
- Quantify the concentration of **IR-825** in the collected samples using a UV-Vis spectrophotometer or HPLC.
- Calculate the cumulative percentage of drug released at each time point.

## In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol evaluates the interaction of the nanoparticles with cancer cells.

Materials:

- Cancer cell line (e.g., a relevant line for the intended application)
- Cell culture medium and supplements

- **IR-825** loaded PLGA nanoparticles
- Fluorescently labeled PLGA nanoparticles (for uptake visualization)
- MTT or similar cell viability assay kit
- Fluorescence microscope or flow cytometer

Procedure:

Cellular Uptake:

- Seed the cancer cells in a suitable plate or chamber slide and allow them to adhere overnight.
- Incubate the cells with fluorescently labeled PLGA nanoparticles at a specific concentration for different time points (e.g., 1, 4, 24 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.[\[2\]](#)[\[3\]](#)

Cytotoxicity Assay (MTT Assay):

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of free **IR-825**, blank PLGA nanoparticles, and **IR-825** loaded PLGA nanoparticles for 24, 48, or 72 hours.
- Add MTT reagent to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control cells.[\[4\]](#)

# In Vivo Photothermal Therapy and Tumor Targeting Study

This protocol outlines a general procedure for evaluating the therapeutic efficacy and targeting ability of **IR-825** loaded PLGA nanoparticles in a tumor-bearing mouse model.<sup>[1][5]</sup>

## Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- **IR-825** loaded PLGA nanoparticles
- Near-infrared (NIR) laser (e.g., 808 nm)
- In vivo imaging system (for fluorescence imaging)
- Infrared thermal camera

## Procedure:

### Tumor Targeting:

- Administer fluorescently labeled **IR-825** loaded PLGA nanoparticles intravenously to tumor-bearing mice.
- At different time points post-injection (e.g., 2, 8, 24, 48 hours), perform in vivo fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.
- After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm nanoparticle distribution.

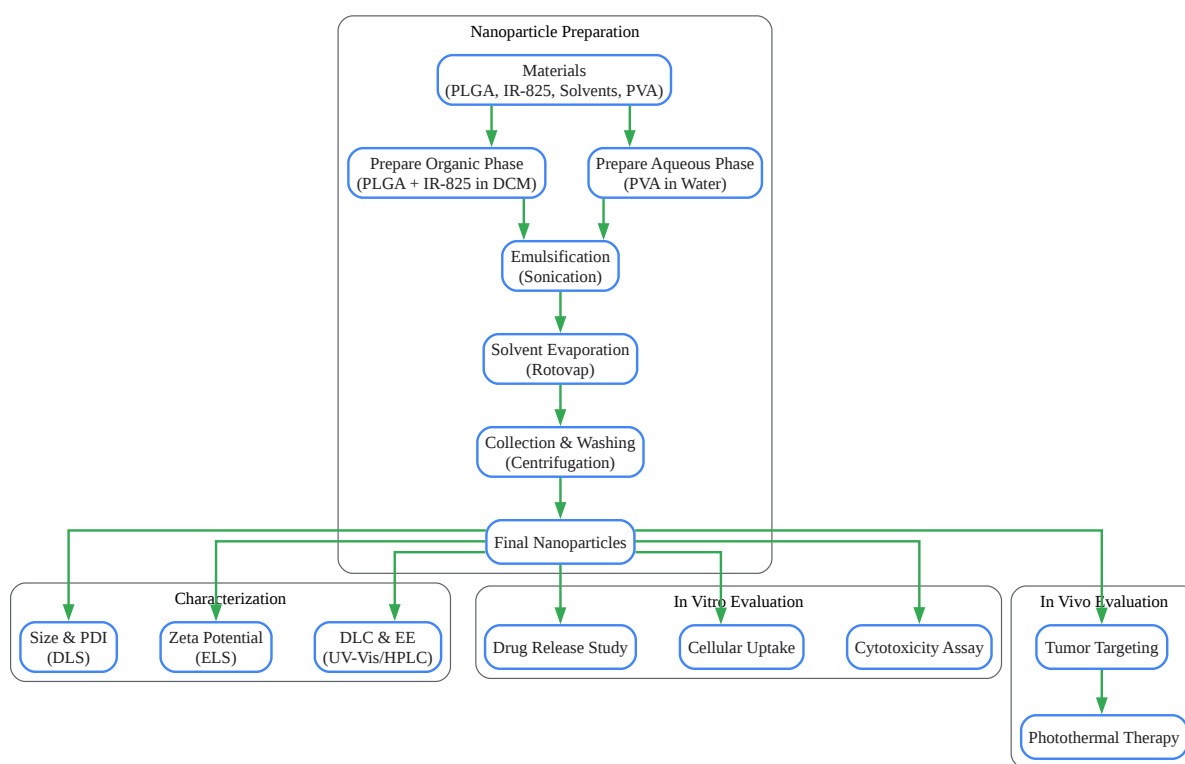
### Photothermal Therapy:

- Once the optimal tumor accumulation time is determined from the targeting study, administer **IR-825** loaded PLGA nanoparticles intravenously to a new cohort of tumor-bearing mice.
- At the time of maximum tumor accumulation, irradiate the tumor area with an 808 nm NIR laser (e.g., 1 W/cm<sup>2</sup>) for a specific duration (e.g., 5-10 minutes).

- Monitor the temperature change at the tumor site using an infrared thermal camera during irradiation.
- Monitor tumor growth and body weight of the mice over a period of time (e.g., 14-21 days) to evaluate the therapeutic efficacy.

## Visualizations





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Caption: Experimental workflow for the preparation and evaluation of **IR-825** loaded PLGA nanoparticles.



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Caption: Mechanism of photothermal therapy using **IR-825** loaded PLGA nanoparticles.

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